molecular formula C20H24O2 B2911522 4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol CAS No. 60557-97-3

4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol

Cat. No.: B2911522
CAS No.: 60557-97-3
M. Wt: 296.41
InChI Key: YEMODLHXTXSMAT-UHFFFAOYSA-N
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Description

4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 has been found to be a potent analgesic, with effects similar to those of morphine. However, it has not been approved for medical use and is classified as a controlled substance in many countries.

Mechanism of Action

4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol acts on the mu-opioid receptor to produce analgesia. It binds to the receptor and activates it, leading to the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to produce effects similar to those of other opioids, including analgesia, sedation, and respiratory depression. It has also been found to produce less constipation than other opioids, which may make it a more attractive option for pain management.

Advantages and Limitations for Lab Experiments

4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol has been used in laboratory experiments to study its effects on the mu-opioid receptor and its potential as an analgesic drug. One advantage of using this compound in these experiments is its potency, which allows for the study of receptor activation at lower concentrations. However, its classification as a controlled substance limits its availability and use in laboratory settings.

Future Directions

There are several potential future directions for research on 4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol. One area of interest is the development of analogs that may have improved analgesic properties or reduced side effects. Another area of interest is the study of the long-term effects of this compound use, particularly with regard to the development of tolerance and addiction. Additionally, further research is needed to determine the safety and efficacy of this compound for medical use.

Synthesis Methods

The synthesis of 4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol involves several steps. The starting material is 4-ethoxybenzaldehyde, which is reacted with cyclohexanone in the presence of a catalyst to form 4-ethoxycyclohexanone. This intermediate is then reacted with phenylmagnesium bromide to form this compound.

Scientific Research Applications

4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol has been used in scientific research to study its analgesic properties and mechanism of action. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.

Properties

IUPAC Name

4-[1-(4-ethoxyphenyl)cyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-2-22-19-12-8-17(9-13-19)20(14-4-3-5-15-20)16-6-10-18(21)11-7-16/h6-13,21H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMODLHXTXSMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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